molecular formula C15H21N5OS B5533546 1-(2-aminoethyl)-N-[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

1-(2-aminoethyl)-N-[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5533546
M. Wt: 319.4 g/mol
InChI Key: WUBRFOALAOCHMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole compounds typically involves multiple steps, starting from basic aromatic or heterocyclic amines. For instance, Kan et al. (2015) detailed a five-step synthesis process starting with 4-chlorobenzenamine, leading to a similar triazole compound with an 88% yield, characterized by 1H NMR and MS analyses (Kan, 2015). This indicates a complex yet efficient synthesis route that could be adapted for the introduction of the specified compound.

Molecular Structure Analysis

The molecular structure of triazole derivatives often involves nitrogen-rich rings, which are crucial for their chemical behavior and potential applications. For example, the work by Lu et al. (2017) on a structurally related compound, 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide, provides insights into the crystal structure, showing its monoclinic system and distinct molecular orientation (Lu et al., 2017).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, highlighting their versatility. Albert's study on the Dimroth rearrangement shows how triazole derivatives can isomerize under certain conditions, offering pathways for chemical modifications (Albert, 1970). This versatility is crucial for synthesizing derivatives with specific functional groups.

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points and solubility, are influenced by their molecular structure. Although specific data on the compound is not available, studies on similar compounds provide a basis for understanding their behavior in different solvents and temperatures, essential for practical applications.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are key for the application of triazole compounds in various fields. The study by Ferrini et al. (2015) on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the regiocontrolled cycloaddition reactions and the potential for creating peptidomimetics based on the triazole scaffold (Ferrini et al., 2015).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact hazards it might pose .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further testing. For example, if it shows promising activity in biological assays, it could be developed further as a drug .

properties

IUPAC Name

1-(2-aminoethyl)-N-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c16-6-8-20-9-13(18-19-20)15(21)17-7-5-11-10-22-14-4-2-1-3-12(11)14/h9-10H,1-8,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBRFOALAOCHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)CCNC(=O)C3=CN(N=N3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-N-[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

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